Polypodine b

Vue d'ensemble

Description

Polypodine B is a naturally occurring phytoecdysteroid, a class of polyhydroxylated sterols. These compounds are known for their role in the molting and metamorphosis of insects and crustaceans.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Polypodine B can be synthesized through several chemical transformations, including esterification, oxidation, reduction, alkylation, amination, and fluorination . These reactions typically involve the use of specific reagents and conditions to achieve the desired modifications.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The process includes solvent extraction of dried plant parts with methanol or ethanol, followed by partitioning with water and hexane . Advanced techniques like rotation planar chromatography are employed for the effective separation of ecdysteroids .

Analyse Des Réactions Chimiques

Types of Reactions: Polypodine B undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Reagents like periodic acid or lead tetraacetate are used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation and alkylation reactions are performed using appropriate halogenating agents and alkyl halides.

Major Products: The major products formed from these reactions include modified ecdysteroids with altered functional groups, which can exhibit different biological activities .

Applications De Recherche Scientifique

Agricultural Applications

Insect Growth Regulation

Polypodine B has been studied for its effects on insect growth and development. Research indicates that the ingestion of phytoecdysteroids, including this compound, can significantly affect the growth and mortality rates of certain insect larvae. For instance, a study on Plodia interpunctella larvae showed that feeding them diets supplemented with this compound resulted in increased mortality and disrupted development patterns. The mortality rates observed were 52.5% after 22 days of treatment, indicating its potential as a natural insecticide .

Enhancement of Plant Growth

this compound is also noted for its role in enhancing plant growth and physiological processes. It has been shown to modulate biosynthesis pathways in various plants, potentially leading to improved biomass and photosynthetic efficiency. This effect is particularly relevant in crops where enhanced growth can lead to higher yields .

Medical Applications

Anticancer Properties

Recent studies have investigated the potential anticancer properties of this compound. In vitro experiments revealed that while this compound did not significantly affect the viability of breast cancer cells, it was part of a broader study examining the effects of various ecdysteroids on cancer cell lines. The results indicated that other compounds like 20-hydroxyecdysone exhibited pro-apoptotic activity in specific cancer cell lines, suggesting that this compound may have a supportive role in cancer research but requires further investigation .

Metabolic Effects

this compound has been associated with metabolic benefits, including potential hypolipidemic effects. Its mechanism may involve interactions with metabolic pathways similar to those influenced by other ecdysteroids, which have shown promise in managing conditions like diabetes and obesity .

Biotechnological Applications

Gene Expression Systems

Ecdysteroids, including this compound, are utilized in biotechnology as inducers for gene-switch systems based on insect ecdysteroid receptors. This application allows for controlled expression of genes of interest in various organisms, providing a valuable tool for genetic engineering and synthetic biology .

Data Summary Table

Case Studies

Case Study 1: Insecticidal Effects on Plodia interpunctella

This study demonstrated that this compound significantly impacted larval development and survival rates when included in their diet at a concentration of 200 ppm. The results highlighted its potential as a natural insecticide alternative to synthetic chemicals.

Case Study 2: Ecdysteroids in Cancer Research

A comparative analysis of ecdysteroids revealed that while this compound did not directly induce apoptosis in breast cancer cells, its presence alongside other active compounds suggests a synergistic effect that warrants further exploration.

Mécanisme D'action

Polypodine B exerts its effects by mimicking the insect molting hormone ecdysone. It binds to ecdysteroid receptors, triggering a cascade of molecular events that regulate gene expression and protein synthesis . In mammals, it stimulates protein biosynthesis without hormonal side effects, potentially through the activation of protein kinase B (Akt) in skeletal muscles .

Comparaison Avec Des Composés Similaires

Polypodine B is unique among phytoecdysteroids due to its specific hydroxylation pattern and biological activities. Similar compounds include:

20-Hydroxyecdysone: Another well-studied ecdysteroid with similar biological activities.

Ponasterone A: Known for its role in insect development and potential medicinal applications.

Ajugasterone C: Exhibits similar anabolic and adaptogenic properties.

This compound stands out due to its specific structural features and the breadth of its biological activities, making it a compound of significant interest in various scientific fields .

Activité Biologique

Polypodine B (PolB) is a phytoecdysteroid primarily found in plants of the Polypodium genus, notably Polypodium vulgare. This compound exhibits a range of biological activities that have garnered attention in both plant and animal studies. This article explores the biological activity of PolB, including its effects on growth, development, and physiological processes.

1. Overview of Phytoecdysteroids

Phytoecdysteroids are plant-derived compounds that mimic the action of insect molting hormones. They are known to influence various biological processes in both plants and animals. PolB is one such ecdysteroid that has been studied for its potential applications in agriculture and medicine.

2. Biological Activities in Plants

PolB has been shown to elicit several physiological responses in plants, including:

- Growth Promotion : The application of PolB can enhance growth traits such as coleoptile elongation in wheat (Triticum vulgare) and biomass accumulation in other species. For instance, exogenous application of PolB at concentrations ranging from to has been reported to stimulate growth and photosynthetic activity in various plant species .

- Metabolic Regulation : PolB influences metabolic pathways, including the Calvin cycle, by inducing the production of ribulose bisphosphate (RuBP), which is crucial for photosynthesis . Additionally, it enhances primary and secondary metabolite levels, contributing to improved plant health and stress resistance.

- Stress Response : Research indicates that PolB can modulate plant responses to abiotic stressors. For example, it has been shown to improve growth under saline conditions by regulating osmotic balance and enhancing photosynthesis .

3. Biological Activities in Animals

PolB's effects extend beyond plants; it has been studied for its impact on insect physiology:

- Growth and Development : A study on the Indian meal moth (Plodia interpunctella) demonstrated that larvae fed diets containing PolB exhibited altered growth patterns. Initially, larvae showed a slight increase in weight when consuming PolB; however, this was followed by weight loss as the treatment continued. After 30 days, only 54% of larvae fed PolB emerged as adults compared to 72% in the control group .

- Mortality and Cannibalism : The ingestion of PolB resulted in increased mortality rates among treated larvae. By day 22, mortality reached 52.5% for those consuming PolB, indicating significant toxicity compared to controls . Furthermore, the presence of phytoecdysteroids like PolB induced cannibalistic behavior among larvae, particularly under starvation conditions.

4. Case Studies and Research Findings

5. Conclusion

This compound exhibits significant biological activity that impacts both plant growth and insect development. Its ability to enhance physiological processes in plants while also demonstrating toxicity in insects positions it as a compound of interest for agricultural applications, particularly in pest management strategies. Further research is warranted to explore its mechanisms of action and potential uses in sustainable agriculture.

Propriétés

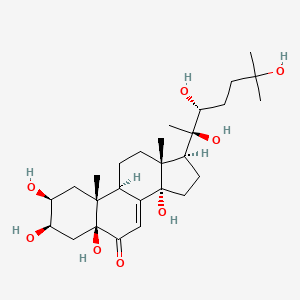

IUPAC Name |

(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O8/c1-22(2,32)9-8-20(30)25(5,33)19-7-11-26(34)16-12-21(31)27(35)14-18(29)17(28)13-24(27,4)15(16)6-10-23(19,26)3/h12,15,17-20,28-30,32-35H,6-11,13-14H2,1-5H3/t15-,17-,18+,19-,20+,23+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFLGNRCCFYOKL-ACCCYTKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18069-14-2 | |

| Record name | Polypodine B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18069-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501044191 | |

| Record name | 5,20-Dihydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501044191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18069-14-2 | |

| Record name | Polypodine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018069142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,20-Dihydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501044191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.